Rolicyclidine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rolicyclidine involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with pyrrolidine to yield this compound .

Industrial Production Methods: the general synthetic route involves standard organic synthesis techniques under controlled laboratory conditions .

Analyse Chemischer Reaktionen

Chemical Reactions

Rolicyclidine can undergo several types of chemical reactions:

-

Oxidation : this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction : Reduction reactions can convert this compound to different amines or hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

-

Substitution : Substitution reactions can introduce different functional groups into the molecule. Reagents like halogens and alkylating agents can be employed.

Mechanism of Chemical Reactions

Detailed insight into the mechanism of a chemical reaction requires knowledge of how the properties of the reaction complex evolve . Computational analysis, such as using the reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA), can provide information on the reaction mechanism . These methods dissect the reaction path into phases, including :

-

A contact phase characterized by van der Waals interactions

-

A preparation phase

-

Transition state phases involving bond cleavage and formation

-

A product adjustment phase

-

A separation phase

Biological Activity and Metabolism

This compound primarily functions as an NMDA receptor antagonist, similar to phencyclidine (PCP). It also interacts with dopamine receptors. Studies of arylcyclohexylamine derivatives, including phencyclidine (PCP), show that they undergo biotransformation via CYP enzymes . The main metabolites of PCP include c-PPC and t-PPC, formed through hydroxylation .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Rolicyclidine is extensively studied in neuropharmacology for its effects on the central nervous system. Researchers investigate its role as an NMDA receptor antagonist to understand the mechanisms underlying various neurological conditions. Studies have shown that compounds like this compound can induce significant changes in neurotransmission, which may provide insights into potential therapeutic avenues for conditions such as depression and schizophrenia .

Key Findings:

- This compound displays a unique pharmacological profile that allows researchers to explore NMDA receptor interactions.

- Its dissociative properties make it a valuable model for studying the effects of NMDA antagonists on cognitive functions and behaviors.

Forensic Science

In forensic science, this compound serves as an analytical reference standard for identifying similar substances in toxicological studies. Its distinct chemical structure and effects enable forensic experts to differentiate it from other psychoactive substances during investigations of drug-related incidents .

Applications:

- Used in toxicology reports to identify exposure to dissociative anesthetics.

- Assists in understanding the prevalence and impact of new psychoactive substances in various populations.

Psychopharmacology

This compound is also utilized in psychopharmacological research to study the behavioral and psychological effects associated with dissociative anesthetics. Its ability to induce states of dissociation makes it a focal point for exploring the relationship between drug action and psychological phenomena such as hallucinations and altered states of consciousness .

Research Insights:

- Investigations into the subjective effects of this compound reveal insights into its potential for inducing euphoria, depersonalization, and cognitive disruptions.

- Studies indicate that chronic use may lead to behavioral toxicity, highlighting the importance of understanding the long-term implications of dissociative drug use .

Case Studies

Several case studies have documented the effects and applications of this compound:

- Neuropharmacological Study : A study published in Psychopharmacology examined the cognitive effects of this compound on animal models, revealing alterations in memory and motor control consistent with NMDA receptor antagonism .

- Forensic Toxicology Report : A forensic investigation highlighted the role of this compound as a common substance found in toxicology screens during drug-related fatalities, underscoring its relevance in forensic science .

- Behavioral Analysis : Research conducted on human subjects using this compound analogs demonstrated significant psychological effects, including altered perception and mood disturbances, which are critical for understanding the risks associated with dissociative drugs .

Wirkmechanismus

Rolicyclidine primarily acts as an NMDA receptor antagonist, blocking the activity of the NMDA receptor. This inhibition leads to its dissociative, anesthetic, and hallucinogenic effects. Additionally, it interacts with dopamine receptors, contributing to its psychoactive properties .

Vergleich Mit ähnlichen Verbindungen

Phencyclidine: More potent with stronger stimulant effects.

Ketamine: Similar dissociative properties but with a shorter duration of action.

Methoxetamine: A designer drug with similar effects but different chemical structure

Uniqueness: Rolicyclidine is unique in its balance of sedative and dissociative effects, making it less potent than phencyclidine but with fewer stimulant properties. This distinct profile makes it a valuable compound for research despite its controlled status .

Biologische Aktivität

Rolicyclidine, also known as PCPy, is a dissociative anesthetic with hallucinogenic and sedative properties. It primarily functions as an NMDA receptor antagonist, similar to phencyclidine (PCP), but exhibits distinct pharmacological characteristics. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.

Pharmacodynamics

This compound's pharmacodynamic profile reveals several key effects:

- NMDA Receptor Antagonism : this compound blocks the NMDA receptor, which is critical in mediating excitatory neurotransmission in the central nervous system. This action contributes to its anesthetic and dissociative effects .

- Sedative and Hallucinogenic Effects : The compound induces sedation akin to barbiturates, alongside dissociative and hallucinogenic effects reminiscent of PCP. However, it is noted to be slightly less potent than PCP and has fewer stimulant effects .

- Potential for Abuse : Due to its psychoactive properties, this compound is classified under controlled substances in many jurisdictions, raising concerns about its potential for recreational use and associated health risks .

The primary mechanism through which this compound exerts its effects involves:

- Inhibition of Glutamate Transmission : By antagonizing NMDA receptors, this compound disrupts glutamate signaling, leading to altered sensory perception and cognitive function. This mechanism is pivotal in the drug's anesthetic properties and its ability to produce a dissociative state .

Case Studies and Clinical Findings

Several studies have documented the effects and safety profile of this compound:

- Case Study Analysis : A review of clinical presentations associated with this compound use highlighted symptoms such as agitation, tachycardia, hypertension, and dissociative states. These findings align with those observed in other NMDA antagonists like ketamine .

- Toxicological Reports : Reports from poison control centers indicate that acute toxicity manifestations include elevated blood pressure and altered mental status following this compound exposure. Notably, cardiovascular symptoms were more pronounced compared to traditional ketamine toxicity profiles .

- Comparative Studies : Research comparing this compound with other dissociatives like methoxetamine suggests that while both share similar pharmacological profiles, this compound may present a unique risk profile due to its specific receptor interactions and resultant physiological effects .

Summary of Biological Activity

| Feature | Description |

|---|---|

| Classification | Dissociative anesthetic |

| Primary Action | NMDA receptor antagonist |

| Effects | Sedation, hallucinations, dissociation |

| Potency | Less potent than PCP; fewer stimulant effects |

| Common Symptoms of Toxicity | Agitation, tachycardia, hypertension |

Eigenschaften

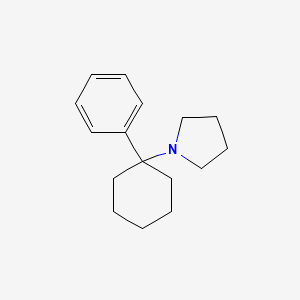

IUPAC Name |

1-(1-phenylcyclohexyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWWXMGDATDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046167 | |

| Record name | Rolicyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rolicyclidine works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA Receptor. | |

| Record name | Rolicyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2201-39-0 | |

| Record name | 1-(1-Phenylcyclohexyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolicyclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolicyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rolicyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLICYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183O9O9JE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROLICYCLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.